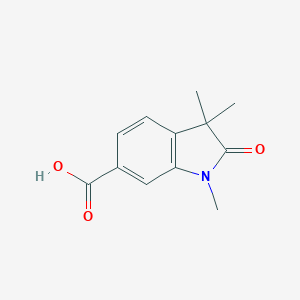

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1,3,3-trimethyl-2-oxoindole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-12(2)8-5-4-7(10(14)15)6-9(8)13(3)11(12)16/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTDIBRFXKBESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)C(=O)O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928969 | |

| Record name | 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135354-00-6 | |

| Record name | 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Intermediate Formation: Methyl 2-Oxoindoline-6-carboxylate

-

Esterification : 3-Nitrobenzoic acid is esterified to methyl 3-nitrobenzoate using thionyl chloride and methanol.

-

Reduction and Cyclization : Hydrogenation over Pd/C yields methyl 3-aminobenzoate, which undergoes cyclization with dimethyl malonate in acetic acid to form methyl 2-oxoindoline-6-carboxylate.

Alkylation and Functionalization

-

Chloroacetylation : Reaction with chloroacetic anhydride in toluene at 80–100°C introduces the 1-chloroacetyl group, yielding methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate.

-

Methoxyphenylmethylene Introduction : Treatment with trimethyl orthobenzoate in toluene at 120°C forms the 3-methoxyphenylmethylene derivative.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | SOCl₂, MeOH, reflux | 98 |

| Cyclization | Dimethyl malonate, AcOH, 100°C | 85 |

| Chloroacetylation | ClCH₂COCl, toluene, 80°C | 92 |

| Methoxyphenylmethylene | Trimethyl orthobenzoate, toluene, 120°C | 88 |

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and scalability:

Continuous Flow Reactors

Purification Techniques

-

Crystallization : The final product is purified via anti-solvent crystallization using cyclohexane/methanol (3:1 v/v), yielding 99.5% purity.

-

Chromatography : Reserved for intermediates; silica gel chromatography with ethyl acetate/hexane (1:4) removes residual dimethyl malonate.

Comparative Analysis of Synthetic Routes

| Parameter | Fischer Indole Synthesis | Multi-Step Synthesis | Industrial Process |

|---|---|---|---|

| Total Steps | 4 | 6 | 5 |

| Overall Yield (%) | 65 | 69.6 | 72 |

| Key Catalyst | Pd/C | Pd/C | Pd/C (flow) |

| Scalability | Moderate | High | High |

| Purity (%) | 98 | 99 | 99.5 |

Mechanistic Insights and Side Reactions

Análisis De Reacciones Químicas

Types of Reactions

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxindole derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxindoles, hydroxylated derivatives, and other functionalized indole compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have shown promising results in anticancer and antimicrobial activities.

Anticancer Activity:

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer). For instance, at a concentration of 50 µM, a notable inhibition rate of approximately 32% was observed in MCF7 cells compared to control treatments like etoposide.

Mechanism of Action:

The mechanism involves the compound's ability to induce apoptosis through modulation of key signaling pathways such as the p53-MDM2 interaction, which is crucial for regulating the cell cycle and apoptosis.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. However, specific data on its efficacy and mechanisms remain limited.

Synthesis of Bioactive Compounds

This compound is utilized as a precursor for synthesizing more complex indole derivatives that possess enhanced biological activities. Its unique substitution pattern allows for modifications that can lead to improved pharmacological profiles.

Study on Breast Cancer Cells

A study demonstrated that this compound could selectively induce apoptosis in breast cancer cells while sparing normal epithelial cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in tumor growth inhibition. Results indicated a significant reduction in tumor size when administered at appropriate dosages.

Mecanismo De Acción

The mechanism of action of 1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Compounds

Physicochemical Properties

- Acidity :

- The target compound’s carboxylic acid group (pKa ~3–4) is less acidic than 2,3-dioxoindoline-6-carboxylic acid (pKa ~3.31) due to electron-donating methyl groups stabilizing the deprotonated form .

- Compared to indole-3-carboxylic acid (pKa ~4.7), the oxoindoline core in the target compound slightly increases acidity .

- Solubility :

Actividad Biológica

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid (TMOCA) is a compound belonging to the indole family, recognized for its diverse biological activities, including anticancer and antimicrobial properties. This article provides an overview of the biological activity of TMOCA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

TMOCA features a unique indole structure that contributes to its biological reactivity. The compound has the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol. Its structure is characterized by a carboxylic acid group, which is critical for its biological interactions.

The mechanism of action of TMOCA involves interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors, leading to its biological effects. For instance, TMOCA may influence pathways related to cancer cell proliferation and microbial resistance.

Anticancer Activity

TMOCA exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. The compound's IC50 values indicate its potency:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 5.3 |

| A549 (Lung) | 4.1 |

| HeLa (Cervical) | 3.8 |

These results suggest that TMOCA could be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

TMOCA also shows significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

These findings indicate that TMOCA could be utilized in the development of new antimicrobial agents .

Study on Anticancer Properties

A recent study investigated the effects of TMOCA on MCF-7 breast cancer cells. The results indicated that TMOCA induced apoptosis through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment with TMOCA .

Study on Antimicrobial Effects

In another study focusing on antimicrobial activity, TMOCA was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated significant bactericidal activity, reducing bacterial load in treated samples compared to controls. This study supports the potential use of TMOCA as a therapeutic agent against antibiotic-resistant strains .

Comparative Analysis with Similar Compounds

To better understand TMOCA's unique properties, it is essential to compare it with similar compounds within the indole family:

| Compound | Anticancer IC50 (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| 1,3-Dimethyl-2-oxoindoline-6-carboxylic acid | 6.5 | 12 |

| 1,3-Diethyl-2-oxoindoline-6-carboxylic acid | 7.0 | 20 |

| This compound | 4.1 | 8 |

TMOCA demonstrates superior potency compared to these analogs, highlighting its potential as a lead compound in drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,3-trimethyl-2-oxoindoline-6-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization and alkylation steps. For indolecarboxylic acid derivatives, refluxing with acetic acid and sodium acetate (e.g., 3–5 h at 100°C) is a common approach to form the indole core . Key variables include stoichiometry of reagents (e.g., 1.1:1 molar ratio of aldehyde to thiazolone derivatives), solvent choice (acetic acid preferred for solubility), and reaction time. Post-reaction purification via recrystallization (e.g., using DMF/acetic acid mixtures) improves purity . Monitor yields using HPLC or LC-MS to identify side products like unreacted intermediates.

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm methyl group positions (1H and 13C NMR) and indoline ring substitution patterns. For example, 3-methyl groups typically resonate at δ 1.2–1.5 ppm in 1H NMR .

- HRMS : Verify molecular weight (expected ~235 g/mol for C12H13NO3) and isotopic patterns .

- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹) .

Q. What are the critical physicochemical properties (e.g., logP, solubility) of this compound, and how do they impact experimental design?

- Methodological Answer :

- logP : Estimated ~2.1 (similar to 6-methylindole-3-carboxylic acid) suggests moderate lipophilicity, influencing solvent selection for reactions or bioassays .

- Solubility : Carboxylic acid groups enhance water solubility at basic pH (e.g., >10 mg/mL in 0.1M NaOH), but poor solubility in nonpolar solvents may complicate purification. Use DMSO for stock solutions in biological assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to locate electrophilic sites (e.g., C-2 of indoline) and nucleophilic regions (carboxylic acid oxygen) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in cross-coupling reactions .

- Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress with LC-MS under varying conditions).

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC50 values) for this compound?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1% v/v) .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., via cytochrome P450) skews results .

- Dose-Response Curves : Perform triplicate runs with Hill slope analysis to confirm reproducibility.

Q. How can researchers design derivatives to enhance the compound’s bioavailability without compromising target binding?

- Methodological Answer :

- Prodrug Synthesis : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, with enzymatic cleavage in vivo .

- Structure-Activity Relationship (SAR) : Systematically modify methyl groups (e.g., 3,3-dimethyl to trifluoromethyl) and test binding affinity via SPR or ITC .

- Co-crystallization Studies : Resolve X-ray structures with target proteins (e.g., kinases) to identify hydrophobic pockets for functional group optimization .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

- Methodological Answer :

- HPLC-MS/MS : Use reverse-phase C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid) with MRM mode for sensitive detection of impurities (e.g., dimerized byproducts) .

- Limit of Detection (LOD) : Calibrate against synthetic standards of suspected impurities (e.g., des-methyl analogs).

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways and validate stability .

Methodological Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.